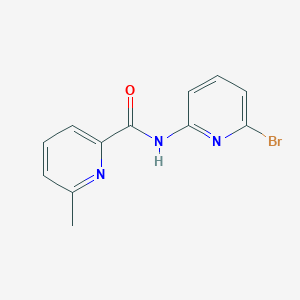

N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c1-8-4-2-5-9(14-8)12(17)16-11-7-3-6-10(13)15-11/h2-7H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCFVLNNYNMZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide typically involves the reaction of 6-bromopyridin-2-amine with 6-methylpyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile), and bases (e.g., sodium hydride).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: N-(6-substituted-pyridin-2-yl)-6-methylpyridine-2-carboxamide derivatives.

Oxidation: N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxylic acid.

Reduction: N-(6-bromopyridin-2-yl)-6-methylpyridine-2-amine.

Scientific Research Applications

Chemistry: N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions.

Medicine: Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It acts as an intermediate in the synthesis of active ingredients for various products.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate enzymatic reactions, depending on the nature of the target and the binding interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

6-Bromopyridine-2-carboxamide (C₆H₅BrN₂O)

- Structure : Lacks the 6-methylpyridine moiety, featuring only a carboxamide group at position 2 and bromine at position 4.

- Intramolecular N–H⋯N hydrogen bonding forms an S(5) ring, while intermolecular bifurcated hydrogen bonds create crystal sheets .

- Applications : Studied as a protease inhibitor scaffold due to its hydrogen-bonding capacity .

5-Bromo-N,6-dimethylpyridine-2-carboxamide (C₈H₉BrN₂O)

- Structure : Bromine at position 5, methyl groups at position 6 (pyridine) and the amide nitrogen.

- Key Differences : The 5-bromo substitution alters electronic distribution compared to the 6-bromo analog. The N-methyl group may reduce hydrogen-bonding capacity, affecting ligand-protein interactions .

- Applications: Potential intermediate in drug synthesis, though specific biological data are lacking .

N-(6-Bromopyridin-2-yl)benzamide (C₁₂H₉BrN₂O)

Functional Group Modifications

(2S,4R)-N-(6-Bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

- Structure : Fluorinated pyrrolidine ring introduces stereochemistry (2S,4R configuration).

- Key Differences : The fluoropyrrolidine moiety enhances metabolic stability and bioavailability, making it a key intermediate in Danicopan, a complement factor D inhibitor .

- Applications: Critical in treating paroxysmal nocturnal hemoglobinuria (PNH); highlights the pharmacological relevance of bromopyridine carboxamides .

rac-N-{6-[Bromo(hydroxy)methyl]pyridin-2-yl}pivalamide

Schiff Base Analogs

(E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline

- Structure : Schiff base with an imine bond (-CH=N-) linking 6-bromopyridine and p-toluidine.

- Key Differences : The imine bond enables coordination to transition metals (e.g., Cu, Zn), unlike the carboxamide group. The dihedral angle between pyridine and benzene rings (30.4°) suggests conformational flexibility .

- Applications : Used in coordination chemistry for synthesizing metal complexes with catalytic or photochromic properties .

Comparative Data Table

Biological Activity

N-(6-bromopyridin-2-yl)-6-methylpyridine-2-carboxamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Overview

This compound has the molecular formula C12H10BrN3O and features a bromine atom on a pyridine ring connected to a carboxamide group. This structure allows for various chemical reactivities, including nucleophilic substitutions and oxidation reactions, which are essential for its biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The bromine atom and the carboxamide group are critical for binding to active sites of these targets, modulating their activity. This modulation can result in either inhibition or activation of enzymatic reactions, depending on the target's nature.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 - 156.47 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Bacillus subtilis | 2.33 - 22.9 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Case studies have demonstrated that certain derivatives exhibit strong apoptotic activity against leukemia cells, influencing cell cycle distribution and promoting cell death in malignant cells .

Case Study: Anticancer Activity

A study evaluated the effects of a specific derivative of this compound on leukemia cells. The findings revealed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways.

These findings underscore the potential for developing new therapeutic agents based on this compound for cancer treatment .

Enzyme Inhibition Studies

The compound also serves as a valuable probe in enzyme mechanism studies. It has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For example, research into its role as an allosteric inhibitor has revealed that it can significantly alter enzyme kinetics and substrate specificity .

Q & A

Basic Research Question

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Temperature : Long-term storage at –20°C minimizes thermal decomposition .

How is this compound utilized in medicinal chemistry research?

Advanced Research Question

- Scaffold for Kinase Inhibitors : The pyridine-carboxamide core is modified to target ATP-binding pockets in kinases (e.g., JAK2 inhibitors) .

- Bioisosteric Replacement : Bromine can be replaced with CF₃ or CN groups to optimize pharmacokinetics (e.g., metabolic stability) .

What analytical techniques quantify trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.